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Introduction
ML390 is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme

involved in the detoxification of lipid peroxides.[1][2] By inhibiting GPX4, ML390 induces a

specific form of regulated cell death known as ferroptosis, which is characterized by the iron-

dependent accumulation of lethal lipid reactive oxygen species (ROS).[1][3] This mechanism of

action makes ML390 a valuable tool for studying the ferroptosis pathway and a potential

therapeutic agent for diseases characterized by resistance to traditional apoptosis-inducing

drugs, particularly in the context of cancer.[1] In the scientific literature, ML390 is often used

interchangeably with ML210, a compound with a similar mechanism of action.[4][5][6]

These application notes provide detailed protocols for utilizing ML390 in common in vitro cell

culture assays to assess its biological activity, including the evaluation of cell viability,

measurement of lipid peroxidation, and analysis of GPX4 protein expression.

Data Presentation
ML390/ML210 Activity in Cancer Cell Lines
ML210, a close analog of ML390, has demonstrated a pattern of cell-killing activity across a

broad panel of cancer cell lines that is highly similar to other known GPX4 inhibitors.[4][5][6]

While a comprehensive table of IC50 values is not readily available in a single public source,

extensive data can be found in the Cancer Therapeutics Response Portal (CTRP). The

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1191700?utm_src=pdf-interest
https://www.benchchem.com/product/b1191700?utm_src=pdf-body
https://www.broadinstitute.org/news/chemical-mystery-solved-researchers-discover-molecule%E2%80%99s-unusual-cell-killing-mechanism
https://www.cellsignal.com/products/primary-antibodies/gpx4-antibody/52455
https://www.benchchem.com/product/b1191700?utm_src=pdf-body
https://www.broadinstitute.org/news/chemical-mystery-solved-researchers-discover-molecule%E2%80%99s-unusual-cell-killing-mechanism
https://pmc.ncbi.nlm.nih.gov/articles/PMC10985226/
https://www.benchchem.com/product/b1191700?utm_src=pdf-body
https://www.broadinstitute.org/news/chemical-mystery-solved-researchers-discover-molecule%E2%80%99s-unusual-cell-killing-mechanism
https://www.benchchem.com/product/b1191700?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7251976/
https://www.researchgate.net/figure/ML210-is-a-selective-covalent-inhibitor-of-cellular-GPX4-a-Chemical-structures-of-ML210_fig1_340289030
https://www.researchgate.net/figure/ML210-exhibits-cell-killing-activity-similar-to-known-GPX4-inhibitors-A-Chemical_fig1_326602655
https://www.benchchem.com/product/b1191700?utm_src=pdf-body
https://www.benchchem.com/product/b1191700?utm_src=pdf-body
https://www.benchchem.com/product/b1191700?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7251976/
https://www.researchgate.net/figure/ML210-is-a-selective-covalent-inhibitor-of-cellular-GPX4-a-Chemical-structures-of-ML210_fig1_340289030
https://www.researchgate.net/figure/ML210-exhibits-cell-killing-activity-similar-to-known-GPX4-inhibitors-A-Chemical_fig1_326602655
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


following table provides a summary of reported activity for ML210 and related GPX4 inhibitors

to illustrate the range of effective concentrations.

Compound Cell Line Assay Type
IC50 / Activity
Metric

Reference

ML210
821 cancer cell

lines

Area Under the

Curve (AUC)

Similar to RSL3

and ML162
[4][6]

ML210 NCI-60 panel Log GI50

Variable, with

some cell lines

showing high

sensitivity

[7]

RSL3
K1 (thyroid

cancer)
Cell Viability ~1 µM

RSL3
MDA-T32

(thyroid cancer)
Cell Viability ~2 µM

RSL3
MDA-T68

(thyroid cancer)
Cell Viability >10 µM

RSL3
TPC-1 (thyroid

cancer)
Cell Viability ~5 µM

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) assay to determine the cytotoxic effects of ML390 on cultured cells. Metabolically

active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a

colorimetric readout of cell viability.

Materials:

ML390 (stock solution in DMSO)

Complete cell culture medium
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Phosphate-Buffered Saline (PBS)

MTT solution (5 mg/mL in PBS, sterile filtered)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well cell culture plates

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100

µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to

allow for cell attachment.

ML390 Treatment: Prepare serial dilutions of ML390 in complete culture medium from your

stock solution. Remove the old medium from the wells and add 100 µL of the ML390-

containing medium to each well. Include a vehicle control (DMSO) and a no-treatment

control.

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at

37°C in a 5% CO2 incubator.

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of

formazan crystals.

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each

well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

results as a dose-response curve to determine the IC50 value of ML390.
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Lipid Peroxidation Assay (TBARS Assay)
This protocol measures the levels of malondialdehyde (MDA), a major byproduct of lipid

peroxidation, using the Thiobarbituric Acid Reactive Substances (TBARS) assay. This assay is

a key indicator of ferroptosis induction by ML390.[8][9]

Materials:

ML390-treated and control cells

Cell lysis buffer (e.g., RIPA buffer)

Trichloroacetic acid (TCA) solution

Thiobarbituric acid (TBA) solution

Butylated hydroxytoluene (BHT)

MDA standard

Microcentrifuge tubes

Water bath or heating block

Spectrophotometer or microplate reader

Procedure:

Cell Lysis: After treating cells with ML390 for the desired time (e.g., 6-24 hours), wash the

cells with ice-cold PBS and lyse them in cell lysis buffer containing BHT to prevent further

oxidation.

Protein Quantification: Determine the protein concentration of each cell lysate for

normalization.

Precipitation: Add TCA solution to the lysates to precipitate proteins. Centrifuge to pellet the

protein and collect the supernatant.
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TBA Reaction: Add TBA solution to the supernatant and incubate at 95-100°C for 60

minutes. This reaction forms a pink-colored adduct with MDA.

Cooling and Measurement: Cool the samples on ice and then measure the absorbance at

532 nm.

Standard Curve: Prepare a standard curve using known concentrations of MDA.

Data Analysis: Calculate the concentration of MDA in the samples using the standard curve

and normalize to the protein concentration. An increase in MDA levels in ML390-treated cells

is indicative of lipid peroxidation.

Western Blot Analysis of GPX4 Expression
This protocol is used to determine the effect of ML390 on the protein levels of its target, GPX4.

While ML390 is a direct inhibitor, some compounds that induce ferroptosis can also lead to the

degradation of GPX4.[10]

Materials:

ML390-treated and control cells

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against GPX4

Primary antibody against a loading control (e.g., β-actin or GAPDH)

HRP-conjugated secondary antibody
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Chemiluminescent substrate

Imaging system

Procedure:

Cell Lysis and Protein Quantification: Treat cells with ML390 for the desired duration (e.g., 8-

24 hours).[11] Lyse the cells and quantify the protein concentration.

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by

size using SDS-polyacrylamide gel electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary antibody against

GPX4 diluted in blocking buffer, typically overnight at 4°C.[11]

Washing: Wash the membrane several times with TBST to remove unbound primary

antibody.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody for 1 hour at room temperature.[11]

Washing: Repeat the washing steps.

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an

imaging system.

Analysis: Quantify the band intensity for GPX4 and normalize it to the loading control to

determine any changes in GPX4 protein levels following ML390 treatment.

Mandatory Visualizations
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Caption: Mechanism of ML390-induced ferroptosis.
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Caption: General experimental workflow for in vitro assays with ML390.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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